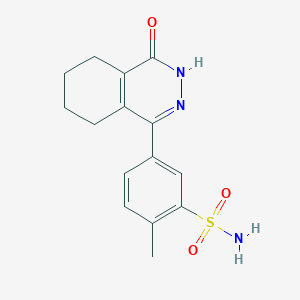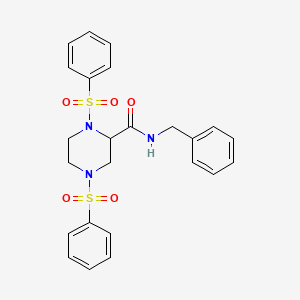
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide, also known as PHPS1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. PHPS1 has been shown to inhibit the activity of a protein called GSK-3β, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide inhibits the activity of GSK-3β by binding to its ATP-binding site. This prevents the phosphorylation of downstream substrates, including β-catenin and tau protein. The inhibition of GSK-3β activity by 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide induces apoptosis by activating the mitochondrial apoptotic pathway. In addition, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide inhibits the hyperphosphorylation of tau protein, which is a hallmark of these diseases.
実験室実験の利点と制限
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell-based assays. In addition, it has been shown to have high selectivity for GSK-3β, which reduces the risk of off-target effects. However, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in in vivo experiments. In addition, its inhibition of GSK-3β activity can have downstream effects on other cellular processes, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the research on 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide. One direction is to investigate its potential applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of GSK-3β, which can improve its therapeutic potential. Finally, the development of more water-soluble forms of 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide can improve its use in in vivo experiments.
合成法
The synthesis of 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide involves several steps. First, 2-methyl-5-nitrobenzenesulfonamide is reacted with sodium hydride to form the corresponding sodium salt. This salt is then reacted with 1,2-cyclohexanedione to form the intermediate product. The intermediate product is then reduced with sodium borohydride to yield 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide.
科学的研究の応用
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have potential applications in cancer research. GSK-3β is overexpressed in many types of cancer, and its inhibition by 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells. 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have potential applications in neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the hyperphosphorylation of tau protein.
特性
IUPAC Name |
2-methyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-6-7-10(8-13(9)22(16,20)21)14-11-4-2-3-5-12(11)15(19)18-17-14/h6-8H,2-5H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZHYBGSXRBCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![N-cyclobutyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5194437.png)
![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-methylbenzamide](/img/structure/B5194453.png)
![2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5194463.png)

![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)

![2-[4-cyclobutyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5194494.png)
![4-{[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5194501.png)
![2-{3-[5-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5194509.png)
![5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194517.png)
![6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5194524.png)